N-cyclohexyl-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core substituted with a pyridin-4-ylmethyl group at position 1 and a sulfanyl-linked acetamide moiety at position 4. The acetamide side chain is further functionalized with a cyclohexyl group, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19(23-16-5-2-1-3-6-16)14-28-20-17-7-4-8-18(17)25(21(27)24-20)13-15-9-11-22-12-10-15/h9-12,16H,1-8,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVJFGUVQKYGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and cyclopentane derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate compound.
Attachment of the Cyclohexyl Group: This step involves the formation of an amide bond between the cyclohexylamine and the intermediate compound.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring and the cyclopenta[d]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of compounds containing pyrimidine and cyclopentane structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, which suggested that compounds with similar structural motifs could inhibit tumor growth effectively .
1.2 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted that certain derivatives can act as inhibitors of the SHP2 enzyme, which plays a critical role in cancer cell signaling pathways. Inhibition of SHP2 can lead to reduced tumor growth and enhanced sensitivity to other anticancer therapies .
Research Findings and Case Studies
A comprehensive review of literature reveals various case studies demonstrating the efficacy of this compound:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine-thioacetamide derivatives from published studies.
Physicochemical Properties
*Note: Target compound data are inferred from structural analogs due to absence of direct experimental reports.
Research Findings from Comparable Analogs
Impact of Substituents on Melting Points: The dichlorophenyl group in contributes to a higher melting point (230°C) compared to the phenyl-substituted compound (197–198°C), likely due to enhanced intermolecular halogen bonding . Cyclohexyl groups (as in the target compound) are expected to lower melting points relative to aromatic substituents, improving solubility in nonpolar solvents.
Synthetic Efficiency: Higher yields in (80%) may result from optimized thioacetamide coupling conditions, whereas lower yields in (53%) could reflect steric hindrance during cyclopenta-thieno ring formation .
Spectroscopic Trends :
- ¹H NMR signals for NHCO groups in both (δ 10.10 ppm) and (δ 9.78 ppm) suggest similar hydrogen-bonding environments despite structural differences .
Biological Activity
N-cyclohexyl-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopenta[d]pyrimidine core with a pyridine moiety and a cyclohexyl group. Its molecular formula is CHNOS, indicating the presence of sulfur and nitrogen atoms which may contribute to its biological properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit specific enzymes related to cancer progression and inflammation. For instance, inhibition of phospholipases has been linked to reduced tumor growth in certain models .
- Receptor Modulation : The compound may interact with various receptors in the body. Compounds with similar structures have been noted for their ability to modulate serotonin receptors, which are implicated in mood regulation and appetite control .
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties by inducing apoptosis in cancer cells. A study on related compounds demonstrated their efficacy in multicellular spheroid models, which better mimic tumor environments compared to traditional monolayer cultures .
Biological Activity Summary
The following table summarizes the biological activities reported for this compound based on available studies:
Case Studies
A notable case study involved the screening of a library of compounds similar to N-cyclohexyl derivatives for anticancer properties. The study revealed that several compounds induced significant apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that N-cyclohexyl derivatives could be further explored as potential therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
